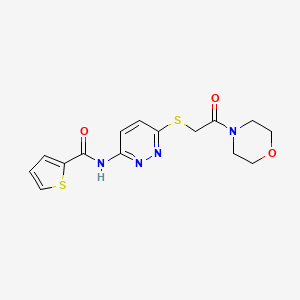

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a chemical entity that appears to be related to various thiophene carboxamide derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds have shown a range of activities, including antioxidant, antitumor, and antianaphylactic properties . These activities suggest that the compound of interest may also possess similar biological properties, which could be of significance in pharmaceutical research.

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives typically involves the condensation of appropriate precursors, such as amines, carboxylic acids, and isocyanates. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . This method could potentially be adapted for the synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide by selecting suitable starting materials and optimizing reaction conditions.

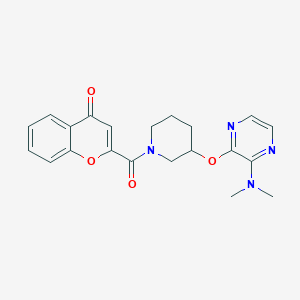

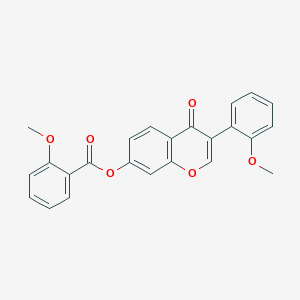

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives has been characterized using various analytical techniques such as FT-IR, 1H-NMR, and HR-MS. Single crystal X-ray diffraction has been employed to determine the crystal structure of a related compound, revealing it crystallizes in the monoclinic system . Molecular orbitals have also been calculated to gain insight into the electronic structure of these compounds. Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiophene carboxamide derivatives can participate in various chemical reactions, forming complexes with metal ions like Co(II), Ni(II), and Cu(II) . These complexes have been synthesized and characterized, indicating that the parent ligands have the ability to coordinate with metals, which could modify their biological activity. The reactivity of these compounds towards different reagents and conditions can lead to a wide array of derivatives with diverse biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. For example, the presence of glycosyl groups has been shown to affect the transport of these compounds across cell membranes, with per-O-acetylated analogues being more effective inhibitors due to better membrane permeability . The conformational preferences of these molecules, such as the s-cis and s-trans isomers, have been explored using DFT and MP2 calculations, revealing the stability of different conformers . These properties are essential for the design of compounds with desired solubility, stability, and bioavailability.

Applications De Recherche Scientifique

Synthetic Utility in Heterocyclic Synthesis

The utility of thieno[2,3-b]pyridine-2-carboxylate in constructing various heterocyclic systems demonstrates the significance of similar structures in synthetic chemistry. These systems include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, highlighting the compound's role in diversifying heterocyclic scaffolds. Secondary amines such as morpholine are smoothly integrated, underscoring the adaptability of these frameworks in synthesizing novel compounds with potential pharmacological applications (Madkour et al., 2010).

Antimicrobial Potential

A series of compounds synthesized and tested for their antibacterial and antifungal activities demonstrate the antimicrobial potential of structures similar to N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide. These studies reveal the significance of such compounds in developing new antimicrobial agents (Desai et al., 2011).

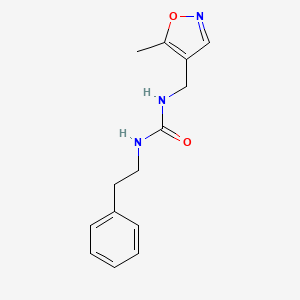

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. This highlights the potential of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide related structures in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Research on morpholine and piperazine-based carboxamide derivatives, including compounds with similar structural features to N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, shows these molecules' effectiveness in inhibiting corrosion of mild steel in acidic media. This suggests their potential application in materials science and engineering to protect industrial infrastructure (Nnaji et al., 2017).

Propriétés

IUPAC Name |

N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-14(19-5-7-22-8-6-19)10-24-13-4-3-12(17-18-13)16-15(21)11-2-1-9-23-11/h1-4,9H,5-8,10H2,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQKZTADZFFQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)